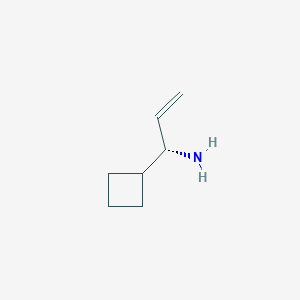
(S)-1-Cyclobutylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Cyclobutylprop-2-en-1-amine is an organic compound characterized by a cyclobutyl group attached to a prop-2-en-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclobutylprop-2-en-1-amine typically involves the following steps:
Formation of the Cyclobutyl Group: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Prop-2-en-1-amine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Cyclobutylprop-2-en-1-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-1-Cyclobutylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (S)-1-Cyclobutylprop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Cyclobutylprop-2-en-1-amine: The enantiomer of (S)-1-Cyclobutylprop-2-en-1-amine, differing in the spatial arrangement of atoms.
Cyclobutylamine: A simpler compound with a cyclobutyl group attached to an amine.
Prop-2-en-1-amine: A compound with a prop-2-en-1-amine structure but lacking the cyclobutyl group.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
(1S)-1-cyclobutylprop-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2/t7-/m0/s1 |
Clave InChI |
GEOLBRQXIANOAG-ZETCQYMHSA-N |
SMILES isomérico |
C=C[C@@H](C1CCC1)N |
SMILES canónico |
C=CC(C1CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



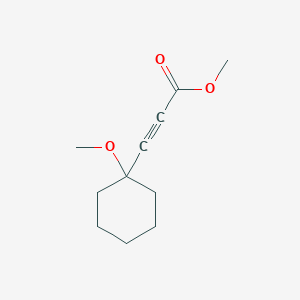



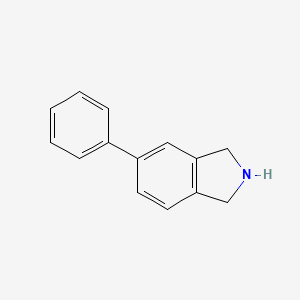
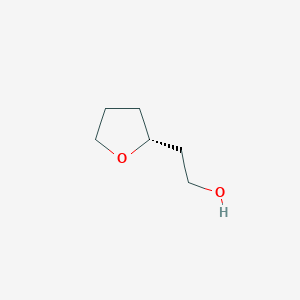
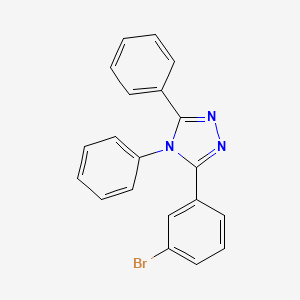
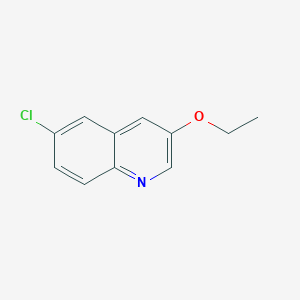
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
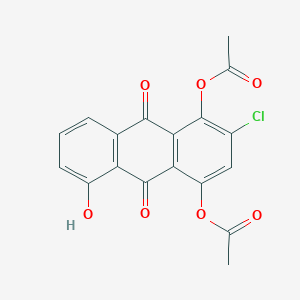

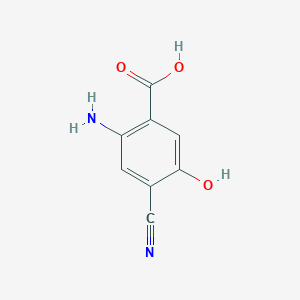
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
